7-ブロモキノリン

概要

説明

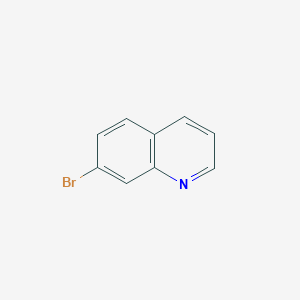

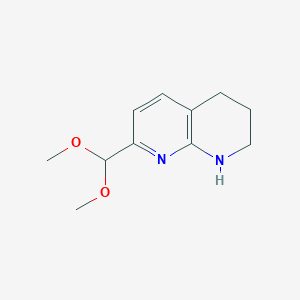

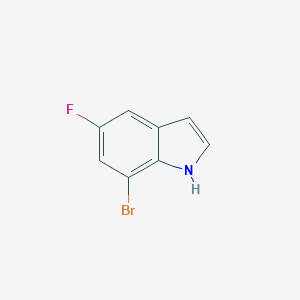

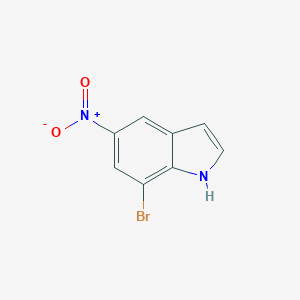

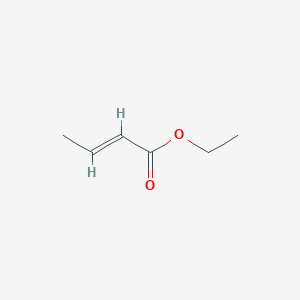

7-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H6BrN. It is characterized by the presence of a bromine atom at the 7th position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been utilized in the development of kinase inhibitors, photolabile protecting groups, and other biologically active compounds .

Synthesis Analysis

The synthesis of 7-Bromoquinoline and its derivatives has been achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . Another approach involved the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . Additionally, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized using a modified Conrad-Limpach procedure .

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline has been analyzed through various studies. For example, the structure of 7-bromoquinolin-8-ol was established, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

7-Bromoquinoline and its derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of kinase inhibitors, where the bromine atom can be displaced by nucleophilic substitution reactions . The compound has also been used in the preparation of photolabile protecting groups for carboxylic acids, demonstrating sensitivity to multiphoton excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromoquinoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the introduction of bromine and other substituents can significantly enhance the inhibitory potency of kinase inhibitors . The solubility, fluorescence, and quantum efficiency of these compounds are also important parameters that have been optimized for biological applications .

科学的研究の応用

医薬品化学: 薬理活性化合物の合成

7-ブロモキノリンは、さまざまな薬理活性化合物の合成において、医薬品化学の汎用的なビルディングブロックとして役立ちます . 親電子求核置換反応を受ける能力により、潜在的な治療効果を持つ幅広い誘導体を生成することができます。 研究者は、薬剤耐性と毒性を克服するために重要な、二重作用機序を持つ新薬の開発における、7-ブロモキノリンの用途を探求してきました .

有機合成: 高度な合成経路

有機合成では、7-ブロモキノリンは複雑な有機分子の構築に用いられています。 特に遷移金属触媒反応、金属フリーイオン液体媒介反応、超音波照射反応に役立ちます . これらの高度な合成経路により、化学者はキノリン誘導体をより効率的に、収率を上げ、環境への影響を減らして生成することができます。

材料科学: 機能性材料の開発

材料科学の分野は、機能性材料の開発において、7-ブロモキノリンの使用から恩恵を受けています。 ポリマーやその他の材料への組み込みにより、導電性、蛍光性、安定性などの望ましい特性を付与でき、さまざまな技術用途に役立ちます .

分析化学: クロマトグラフィー分析

7-ブロモキノリンは、明確な特性を持つため、クロマトグラフィー分析において、標準物質または試薬として使用できます。 複雑な混合物中の化合物の同定と定量に役立ち、正確な分析結果を保証します .

農業化学: 殺虫剤合成

農業化学における7-ブロモキノリンの使用に関する直接的な参考文献は見つかりませんでしたが、キノリン誘導体の合成における役割は、殺虫剤の開発における潜在的な用途を示唆しています。 キノリン化合物は、殺虫特性を示すことが知られており、その誘導体は、持続可能な農業慣行における用途について検討することができます .

環境科学: 汚染モニタリングと修復

7-ブロモキノリンとその誘導体は、特に汚染モニタリングと修復の取り組みにおいて、環境科学で役割を果たす可能性があります。 キノリン化合物を用いたセンサーやその他の検出システムの開発は、環境汚染物質の追跡や修復戦略の効果評価に役立つ可能性があります .

Safety and Hazards

7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

作用機序

Target of Action

7-Bromoquinoline is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the field of medicinal chemistry . .

Mode of Action

Quinoline and its derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 7-Bromoquinoline with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may have multiple effects at the molecular and cellular level

特性

IUPAC Name |

7-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBSZCUHOLWQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334593 | |

| Record name | 7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4965-36-0 | |

| Record name | 7-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 7-Bromoquinoline-5,8-dione a significant compound in medicinal chemistry?

A1: 7-Bromoquinoline-5,8-dione serves as a crucial building block for synthesizing various biologically active compounds, particularly those exhibiting antitumor and antimicrobial properties. This compound is a key intermediate in producing structurally diverse quinoline-5,8-dione derivatives, which have shown promising activity against a range of tumors. [, ]

Q2: What is the most efficient synthetic route for obtaining 7-Bromoquinoline-5,8-dione?

A2: While earlier methods involved multi-step syntheses with low yields, a more practical approach utilizes 5,8-Dimethoxyquinoline as the starting material. This method leverages the high regioselectivity of monobromination at the C(7) position with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF). Subsequent mild oxidation using Cerium(IV) ammonium nitrate efficiently yields 7-Bromoquinoline-5,8-dione. []

Q3: How does the choice of solvent influence the bromination of 5,8-Dimethoxyquinoline?

A3: The use of THF as a solvent proves critical for achieving regioselective bromination at the desired C(7) position of 5,8-Dimethoxyquinoline. Employing other solvent systems often leads to competing bromination at the C(6) position, reducing the yield of the desired 7-bromo derivative. []

Q4: Can you describe an example of how 7-Bromoquinoline-5,8-dione is used to develop new antimicrobial agents?

A4: Researchers have successfully synthesized a series of 7-Bromoquinoline-5,8-dione containing aryl sulfonamides by directly reacting 7-Bromoquinoline-5,8-dione with various aryl sulfonamides. These compounds, characterized by their low molecular weight and favorable lipophilicity, have demonstrated promising in vitro antimicrobial activity against both bacterial and fungal strains. Molecular docking studies further suggest their potential to inhibit bacterial dihydropteroate synthase. []

Q5: Has 7-Bromoquinoline-5,8-dione been utilized in the total synthesis of complex natural products?

A5: Yes, 7-Bromoquinoline-5,8-dione plays a crucial role in the total synthesis of Streptonigrone, a potent antitumor antibiotic. A key step involves a selective Fremy's salt oxidation of a precursor compound to yield 7-Bromoquinoline-5,8-quinone, which is then further elaborated to construct the complete Streptonigrone molecule. []

Q6: Beyond antimicrobial and antitumor applications, are there other research areas where derivatives of 7-Bromoquinoline-5,8-dione are being explored?

A6: Yes, researchers are actively exploring the synthesis and properties of new 6,7-disubstituted-5,8-quinolinequinone derivatives, which are prepared from precursors like 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone. These compounds are synthesized through palladium-catalyzed reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl substituents. This area of research holds promise for discovering new compounds with potentially valuable biological activities. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)